molecular formula C7H6BrNO B8790219 4-Bromobenzaldehyde oxime

4-Bromobenzaldehyde oxime

Cat. No.: B8790219
M. Wt: 200.03 g/mol
InChI Key: UIIZGAXKZZRCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromobenzaldehyde oxime is an organic compound with the molecular formula C7H6BrNO It is a derivative of benzaldoxime, where a bromine atom is substituted at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzaldehyde oxime can be synthesized through the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds in an aqueous or alcoholic medium at room temperature, yielding 4-bromobenzaldoxime as a crystalline solid .

Industrial Production Methods: While specific industrial production methods for 4-bromobenzaldoxime are not extensively documented, the general approach involves the large-scale synthesis of 4-bromobenzaldehyde followed by its conversion to the oxime using hydroxylamine hydrochloride. The process is optimized for high yield and purity, often involving recrystallization and purification steps .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 4-Bromobenzonitrile

    Reduction: 4-Bromoaniline

    Substitution: Various substituted benzaldoximes depending on the nucleophile used.

Scientific Research Applications

4-Bromobenzaldehyde oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromobenzaldoxime involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the bromine atom and the oxime group allows it to participate in a wide range of chemical transformations. Its molecular targets and pathways depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

    Benzaldoxime: Lacks the bromine substitution, making it less reactive in certain substitution reactions.

    4-Chlorobenzaldoxime: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    4-Fluorobenzaldoxime: Contains a fluorine atom, which affects its electronic properties and reactivity.

Uniqueness: 4-Bromobenzaldehyde oxime is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H6BrNO

Molecular Weight

200.03 g/mol

IUPAC Name

N-[(4-bromophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H

InChI Key

UIIZGAXKZZRCBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NO)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-bromobenzaldehyde (3.0 g, 16.2 mmol) in ethanol (100 mL) and water (25 mL) was added sodium acetate (1.7 g, 21.0 mmol) and hydroxylamine hydrochloride (1.4 g, 19.5 mmol). The resulting mixture was heated to reflux for 2 hours. The solution was allowed to cool to room temperature, concentrated, and filtered to give 4-bromobenzaldehyde oxime (3.02 g, 93%). 4-Bromobenzaldehyde oxime (0.25 g, 1.25 mmol) was added to a stirred solution of 3-cyanophenyl boronic acid (0.28 g, 1.87 mmol) in glyme (13 mL). Sodium carbonate (0.39 g, 3.75 mmol) in water (2 mL) and tetrakis(triphenylphosphine) palladium (0) (0.07 g, 0.06 mmol) was added and the resulting solution was heated to reflux for 3 hours. The solution was cooled to room temperature and partitioned between a saturated ammonium chloride solution (100 mL) and ethyl acetate (150 mL). The organic layer was separated, dried over magnesium sulfate, filtered, and concentrated. The residue was purified on a silica gel column (20% ethyl acetate in hexane) and triturated with ether to give 4′-[(E)-(hydroxyimino)methyl]-1,1′-biphenyl-3-carbonitrile as a white solid (0.17 g, 61%). MS m/z 223; HRMS: calcd for C14H10N2O+H+, 223.08659; found (ESI, [M+H]+), 223.087; Anal. Calcd for C14H10N2O: C, 75.66; H, 4.54; N, 12.60. Found: C, 75.49; H, 4.98; N, 12.51.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

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